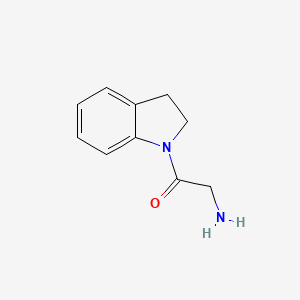

2-Amino-1-(indolin-1-yl)ethanone

Description

2-Amino-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring an indoline core linked to an amino-substituted ethanone moiety. These analogs are prominent in medicinal chemistry due to their applications as antimalarial agents, psychoactive substances, and intermediates in drug synthesis .

Properties

IUPAC Name |

2-amino-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBBTRDAKJZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Antimalarial Imidazolopiperazines

Compounds such as 2-Amino-1-(3-(4-fluorophenylamino)-2-phenylimidazolo[1,2-a]pyrazin-7-yl)ethanone (Table 1) demonstrate significant antiplasmodial activity. Variations in substituents on the phenyl rings and amino groups correlate with potency:

- Compound 17 (2-Amino-1-(3-(4-fluorophenylamino)-2-(3-fluorophenyl)imidazolo[1,2-a]pyrazin-7-yl)ethanone) exhibits IC₅₀ values of 10 nM (3D7 strain) and 30 nM (W2 strain), indicating high efficacy against drug-resistant malaria parasites .

- In contrast, Compound 15 (with a 4-methoxyphenyl group) shows reduced activity (IC₅₀: 2270–1702 nM), highlighting the critical role of halogen substituents in enhancing target binding .

Table 1: Anti-malarial Activity of Selected Analogs

| Compound ID | Substituents (R₁, R₂) | IC₅₀ (3D7), nM | IC₅₀ (W2), nM |

|---|---|---|---|

| 15 | 4-OCH₃, 4-F | 2270 | 1702 |

| 17 | 3-F, 4-F | 10 | 30 |

Psychoactive Derivatives

- bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone): This analog is a synthetic psychoactive substance.

Physicochemical Properties

Hydroxyacetophenone Derivatives

- 2-Amino-1-(2-hydroxyphenyl)ethanone ([72481-17-5]): Synthesized via hydriodic acid/acetic acid reduction of nitro-coumarins, this compound has a melting point of 177°C (decomposition). Its hydrochloride salt melts at 217–220°C, demonstrating improved crystallinity for pharmaceutical formulation .

- 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone: Fluorinated analogs exhibit enhanced lipophilicity, which improves blood-brain barrier penetration, making them relevant for CNS-targeted therapies .

Solubility and Stability

- 2-Amino-1-(azetidin-1-yl)ethanone hydrochloride: Soluble in water and alcohols but poorly in chloroform, reflecting its ionic character. This property is critical for intravenous drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.